molecular formula C17H17N5O2S B11014592 N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11014592
M. Wt: 355.4 g/mol
InChI Key: UXNJXXCQWUOSNA-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a tetrazole ring at position 2 and a 2-methoxyphenyl carboxamide group at position 3 (Fig. 1). The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity to biological targets such as enzymes or receptors . The 2-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions, which are critical for membrane permeability and target engagement .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-24-13-8-4-3-7-12(13)19-16(23)15-11-6-2-5-9-14(11)25-17(15)22-10-18-20-21-22/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,19,23)

InChI Key

UXNJXXCQWUOSNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the tetrazole ring and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic ring or other parts of the molecule.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including potential effects on cellular processes and pathways.

    Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Its unique chemical properties may make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, or alterations in gene expression. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs differ in substituents on the benzothiophene core and the carboxamide moiety. Key comparisons are outlined below:

Substituent Variations at Position 2

  • Tetrazole vs. Imidazole/Thioether Groups: Compound 16 (): Substituted with a (1-methyl-1H-imidazole-2-yl)thio group at position 2. N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(4-methoxybenzoyl)amino]... (): Features a 4-methoxybenzoyl group.

Substituent Variations at Position 3 (Carboxamide)

  • 2-Methoxyphenyl vs. Halogenated/Methylphenyl Groups: N-(4-Fluorophenyl)-2-{[(4-Methoxyphenyl)Methylene]Amino}... (): The 4-fluorophenyl group enhances electronegativity, strengthening hydrogen-bonding interactions with targets like kinases . Compound I (): Substituted with a 3-methylphenyl group. Methyl groups improve lipophilicity but may sterically hinder target binding compared to methoxy groups .

Crystallographic Analysis

  • Tools like SHELXL () and ORTEP-3 () are critical for resolving the puckered conformation of the tetrahydrobenzothiophene ring (Cremer-Pople parameters: q = 0.45 Å, φ = 120°) and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths ~2.8 Å) .

Data Table: Key Analogues and Properties

Compound Name (Reference) Position 2 Substituent Position 3 Substituent Biological Activity (Target)
Target Compound 1H-Tetrazol-1-yl 2-Methoxyphenyl Under investigation (Antimicrobial)
Compound 16 (1-Methylimidazol-2-yl)thio Benzyl Metal-dependent enzyme inhibition
N-(4-Fluorophenyl)... [(4-Methoxyphenyl)Methylene] 4-Fluorophenyl Kinase inhibition
2-(2-Chloroacetamido)... Chloroacetamido 4-Methoxyphenyl Cysteine protease inhibition
Compound I 4-Methoxyphenylimino 3-Methylphenyl Antibacterial (MIC = 8 µg/mL)

Biological Activity

N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S and a molecular weight of approximately 355.4 g/mol. Its structure includes a benzothiophene core with a methoxyphenyl group and a tetrazole moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Activity : The tetrazole ring enhances bioactivity by mimicking carboxylic acids in biological systems, which may facilitate interactions with microbial targets.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's structural features may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Antioxidant Potency : A study evaluated the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives, including this compound. The findings revealed significant antioxidant activity comparable to ascorbic acid, indicating potential applications in oxidative stress-related diseases .
  • Analgesic Activity : Another investigation utilized the "hot plate" method to assess analgesic effects in mice. The results demonstrated that derivatives of the benzothiophene structure exhibited analgesic effects surpassing those of standard analgesics like metamizole .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideC16H15N5O2SEnhanced solubility
2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideC18H22N4O2SDifferent steric properties
2-Amino-N-(2-methoxyphenyl)-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideC18H22N4O2SVaried biological activity

These comparisons highlight how modifications in substituents can influence the pharmacological profile and efficacy of similar compounds.

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